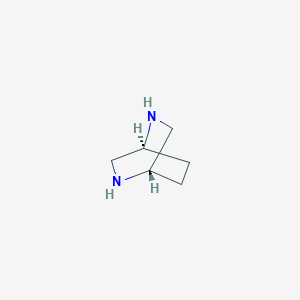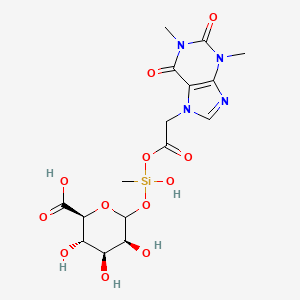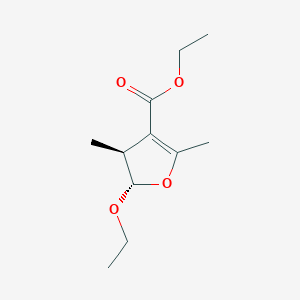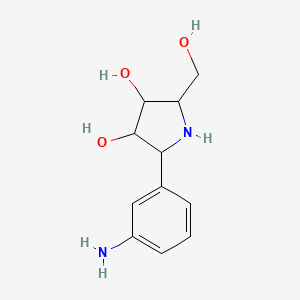
(1S,4S)-2,5-Diazabicyclo(2.2.2)octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S)-2,5-diazabicyclo(2.2.2)octane typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,4-diaminobutane with formaldehyde under acidic conditions to form the bicyclic structure. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
化学反应分析
Types of Reactions: (1S,4S)-2,5-diazabicyclo(2.2.2)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
科学研究应用
(1S,4S)-2,5-diazabicyclo(2.2.2)octane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in organic synthesis. Its unique structure allows it to stabilize transition states and facilitate various chemical transformations.
Biology: The compound has been studied for its potential as an enzyme inhibitor and as a building block for the synthesis of biologically active molecules.
Medicine: Research has explored its use in the development of new pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: It is employed in the production of polymers and other advanced materials due to its ability to impart desirable properties such as thermal stability and mechanical strength.
作用机制
The mechanism of action of (1S,4S)-2,5-diazabicyclo(2.2.2)octane involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a competitive inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can modulate the activity of the enzyme and affect various biochemical pathways. Additionally, its bicyclic structure allows it to fit into specific binding pockets, enhancing its selectivity and potency.
相似化合物的比较
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but with a different ring size and nitrogen atom placement.
2-Oxabicyclo[2.2.2]octane: This compound contains an oxygen atom instead of nitrogen, leading to different chemical properties and reactivity.
Uniqueness: (1S,4S)-2,5-diazabicyclo(2.2.2)octane is unique due to its specific arrangement of nitrogen atoms within the bicyclic framework. This arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to participate in diverse chemical reactions and its potential as a ligand and catalyst further highlight its uniqueness compared to other similar compounds.
属性
CAS 编号 |
194600-16-3 |
|---|---|
分子式 |
C6H12N2 |
分子量 |
112.17 g/mol |
IUPAC 名称 |
(4S)-2,5-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C6H12N2/c1-2-6-4-7-5(1)3-8-6/h5-8H,1-4H2/t5-,6?/m0/s1 |
InChI 键 |
DJWDAKFSDBOQJK-ZBHICJROSA-N |
SMILES |
C1CC2CNC1CN2 |
手性 SMILES |
C1CC2CN[C@@H]1CN2 |
规范 SMILES |
C1CC2CNC1CN2 |
同义词 |
(1S,4S)-2,5-DIAZABICYCLO(2.2.2)OCTANE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






